molecular formula C45H38O3 B14374933 4-Benzoyl-1,3,5,6,8-pentaphenyloctane-1,7-dione CAS No. 89931-07-7

4-Benzoyl-1,3,5,6,8-pentaphenyloctane-1,7-dione

Cat. No.: B14374933
CAS No.: 89931-07-7
M. Wt: 626.8 g/mol
InChI Key: FVLQGTLRKAMGHH-UHFFFAOYSA-N
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Description

4-Benzoyl-1,3,5,6,8-pentaphenyloctane-1,7-dione is an organic compound characterized by its complex structure, which includes multiple phenyl groups and a diketone functionality

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoyl-1,3,5,6,8-pentaphenyloctane-1,7-dione typically involves multi-step organic reactions One common method includes the Friedel-Crafts acylation reaction, where benzoyl chloride reacts with a suitable aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 4-Benzoyl-1,3,5,6,8-pentaphenyloctane-1,7-dione undergoes various chemical reactions, including:

    Oxidation: The diketone groups can be further oxidized to carboxylic acids under strong oxidizing conditions.

    Reduction: The diketone groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-Benzoyl-1,3,5,6,8-pentaphenyloctane-1,7-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-Benzoyl-1,3,5,6,8-pentaphenyloctane-1,7-dione involves its interaction with specific molecular targets. The diketone groups can form strong hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or altering protein function. The phenyl groups may also participate in π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

    Benzil: A simpler diketone with two phenyl groups.

    Benzoin: A related compound with a hydroxyl group adjacent to the diketone.

    Dibenzoylmethane: A diketone with two benzoyl groups.

Comparison: 4-Benzoyl-1,3,5,6,8-pentaphenyloctane-1,7-dione is unique due to its extended structure with multiple phenyl groups, which enhances its stability and potential for diverse chemical reactions. Compared to simpler diketones like benzil, this compound offers more sites for functionalization and greater potential for complex molecular interactions.

Properties

CAS No.

89931-07-7

Molecular Formula

C45H38O3

Molecular Weight

626.8 g/mol

IUPAC Name

4-benzoyl-1,3,5,6,8-pentakis-phenyloctane-1,7-dione

InChI

InChI=1S/C45H38O3/c46-40(35-23-11-3-12-24-35)32-39(34-21-9-2-10-22-34)44(45(48)38-29-17-6-18-30-38)43(37-27-15-5-16-28-37)42(36-25-13-4-14-26-36)41(47)31-33-19-7-1-8-20-33/h1-30,39,42-44H,31-32H2

InChI Key

FVLQGTLRKAMGHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C(C2=CC=CC=C2)C(C3=CC=CC=C3)C(C(CC(=O)C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C6=CC=CC=C6

Origin of Product

United States

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